molecular formula C10H11N3O4 B14849692 5-Cyclopropoxy-N-methyl-6-nitronicotinamide

5-Cyclopropoxy-N-methyl-6-nitronicotinamide

Katalognummer: B14849692
Molekulargewicht: 237.21 g/mol
InChI-Schlüssel: XZCLXURMVYVWDQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropoxy-N-methyl-6-nitronicotinamide is a chemical compound with the molecular formula C10H11N3O4 and a molecular weight of 237.21 g/mol This compound is known for its unique structural features, which include a cyclopropoxy group and a nitro group attached to a nicotinamide core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N-methyl-6-nitronicotinamide typically involves the cyclocondensation of nitrocarbonyl compounds with appropriate amines. One common method includes the reaction of 5-cyclopropoxy-6-nitronicotinic acid with N-methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

5-Cyclopropoxy-N-methyl-6-nitronicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can lead to a variety of cyclopropoxy derivatives .

Wissenschaftliche Forschungsanwendungen

5-Cyclopropoxy-N-methyl-6-nitronicotinamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Cyclopropoxy-N-methyl-6-nitronicotinamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Cyclopropoxy-N-methyl-6-nitronicotinamide is unique due to the presence of both the cyclopropoxy and N-methyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C10H11N3O4

Molekulargewicht

237.21 g/mol

IUPAC-Name

5-cyclopropyloxy-N-methyl-6-nitropyridine-3-carboxamide

InChI

InChI=1S/C10H11N3O4/c1-11-10(14)6-4-8(17-7-2-3-7)9(12-5-6)13(15)16/h4-5,7H,2-3H2,1H3,(H,11,14)

InChI-Schlüssel

XZCLXURMVYVWDQ-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC(=C(N=C1)[N+](=O)[O-])OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.